molecular formula C24H39NO3S B12652025 Ammonium diheptylnaphthalenesulphonate CAS No. 93962-85-7

Ammonium diheptylnaphthalenesulphonate

Cat. No.: B12652025
CAS No.: 93962-85-7
M. Wt: 421.6 g/mol
InChI Key: UWASBNOHSIELBY-UHFFFAOYSA-N
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Description

Ammonium diheptylnaphthalenesulphonate is an anionic surfactant of the alkyl naphthalene sulfonate class, supplied For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use. This compound is of significant research interest due to its amphiphilic structure, which features a hydrophobic naphthalene ring with dual heptyl chains and a hydrophilic sulfonate group neutralized with ammonium. This configuration provides powerful wetting, dispersing, and emulsifying properties by effectively reducing surface and interfacial tension between immiscible phases . Researchers utilize its mechanism of action to stabilize emulsions and disperse particulate matter in various systems. The molecules adsorb onto oil droplets or solid particles, forming a protective layer and creating electrostatic repulsion that prevents coalescence and aggregation, thereby maintaining stable suspensions . Potential research and development applications span multiple fields. In material science, it can act as a dispersant for pigments, dyes, and fillers in the formulation of paints, coatings, and inks . In agricultural research, it may be investigated as a component in pesticide or herbicide formulations to ensure the uniform dispersion and stability of active ingredients . Its wetting and emulsifying properties also make it a candidate for study in specialty cleaning formulations, metalworking fluids, and textile processing aids . The ammonium cation may offer advantages in specific applications requiring higher solubility or compatibility with non-alkaline systems compared to its sodium counterparts. Researchers should conduct thorough compatibility and stability testing for their specific experimental conditions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

93962-85-7

Molecular Formula

C24H39NO3S

Molecular Weight

421.6 g/mol

IUPAC Name

azanium;2,3-diheptylnaphthalene-1-sulfonate

InChI

InChI=1S/C24H36O3S.H3N/c1-3-5-7-9-11-15-20-19-21-16-13-14-18-23(21)24(28(25,26)27)22(20)17-12-10-8-6-4-2;/h13-14,16,18-19H,3-12,15,17H2,1-2H3,(H,25,26,27);1H3

InChI Key

UWASBNOHSIELBY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCC)S(=O)(=O)[O-].[NH4+]

Origin of Product

United States

Preparation Methods

Sulfonation of Naphthalene

  • Reagents: Naphthalene, concentrated sulfuric acid (98%), and sometimes fuming sulfuric acid (oleum).
  • Conditions: The sulfonation is typically conducted at elevated temperatures ranging from 140°C to 165°C for 1.5 to 4 hours.
  • Process: Naphthalene is added to sulfuric acid under stirring. The reaction temperature is carefully controlled to avoid over-sulfonation or decomposition. The sulfonation introduces sulfonic acid groups (-SO3H) onto the naphthalene ring, forming naphthalenesulfonic acid intermediates.

Example Data from Patent CN103012709A:

Step Reagents (parts by weight) Temperature (°C) Time (hours) Notes
Sulfonation Naphthalene 250-300, Sulfuric acid 300-420 140-160 1.5-2 Acid value 24-32 indicates sulfonation extent

This step is critical as the degree of sulfonation affects subsequent alkylation efficiency.

Neutralization to Ammonium Salt

  • Reagents: Ammonium hydroxide or ammonium salts (e.g., ammonium carbonate or ammonium bicarbonate).
  • Process: The sulfonated and alkylated intermediate is neutralized with ammonium base to form ammonium diheptylnaphthalenesulphonate.
  • Conditions: Neutralization is conducted at temperatures below 60°C to avoid decomposition, with pH controlled between 8 and 11.
  • Outcome: The neutralized product is typically isolated as an aqueous solution or dried to a powder.

Neutralization Example:

Step Reagent Amount Temperature (°C) pH Target Notes
Neutralization Ammonium hydroxide Stoichiometric ≤60 8-11 Controlled addition to avoid overshoot

This step ensures the product is in the ammonium salt form, improving solubility and surfactant properties.

Process Optimization and Quality Control

  • Temperature Control: Critical during sulfonation and alkylation to prevent side reactions and maintain product integrity.
  • Reagent Addition Rate: Slow, incremental addition of sulfuric acid and alkyl alcohols reduces exotherm and improves selectivity.
  • pH Monitoring: Neutralization must be carefully controlled to achieve the desired ammonium salt without excess base.
  • Purification: Filtration and washing steps remove impurities such as unreacted naphthalene, sulfur-containing by-products, and residual acids.
  • Drying: Spray drying or vacuum drying at controlled temperatures (45-60°C) yields stable powdered products.

Comparative Data Table of Preparation Parameters

Parameter Sulfonation Alkylation Neutralization
Temperature (°C) 140-165 40-60 ≤60
Reaction Time (hours) 1.5-4 4-6 0.5-1
Reagents Naphthalene, H2SO4 Heptyl alcohol, H2SO4 Ammonium hydroxide
pH Target Acidic (pH < 1) Acidic 8-11
Key Control Acid value, temp Addition rate, temp pH, temp
By-products Sulfur compounds Alkyl cleavage Minimal

Research Findings and Industrial Relevance

  • The two-step sulfonation-alkylation process is preferred industrially for better control and higher purity.
  • Incremental reagent addition reduces by-products and improves yield.
  • Neutralization with ammonium salts produces surfactants with desirable solubility and performance in applications such as detergents and dispersants.
  • Analytical data from related naphthalene sulfonate condensates show moisture content around 4.5-5%, sodium sulfate impurities below 1%, and controlled calcium/magnesium ion content, indicating high purity achievable by these methods.

Chemical Reactions Analysis

Types of Reactions: Ammonium diheptylnaphthalenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Characteristics

Ammonium diheptylnaphthalenesulphonate is an anionic surfactant that exhibits excellent dispersing, wetting, and emulsifying properties. Its chemical structure allows it to interact effectively with various substrates, making it valuable in multiple fields.

2.1. Dispersant in Textile Industry

This compound is widely used as a dispersant in the textile industry. It aids in the uniform distribution of dyes, ensuring consistent coloration of fabrics. The compound enhances dye uptake and improves the overall quality of dyed textiles.

2.2. Emulsifier in Agrochemicals

In agricultural formulations, this compound serves as an emulsifier for pesticides and herbicides. It facilitates the mixing of oil and water-based components, improving the efficacy and stability of agrochemical products.

2.3. Concrete Additive

The compound is also utilized as a superplasticizer in concrete formulations. It helps reduce water content while maintaining workability, leading to stronger and more durable concrete mixtures, which are crucial for construction applications.

Environmental Impact and Biodegradation

Research indicates that this compound can undergo microbial degradation, making it less harmful to the environment compared to other synthetic surfactants. Studies have shown that specific bacterial strains can metabolize this compound effectively, reducing its ecological footprint.

Case Study: Microbial Degradation

A study conducted by Mallick et al. (2021) demonstrated that certain strains of Pseudomonas could degrade this compound through enzymatic pathways, leading to less toxic byproducts. This highlights the potential for bioremediation strategies in contaminated environments.

Comparative Analysis with Other Naphthalene Derivatives

To understand the unique advantages of this compound, it is essential to compare its properties and applications with other naphthalene derivatives.

Table 2: Comparison of Naphthalene Derivatives

CompoundApplication AreaEnvironmental Impact
This compoundTextile, Agrochemicals, ConcreteBiodegradable
Sodium Naphthalene SulfonateDispersant for dyesModerate toxicity
Calcium Naphthalene SulfonateConcrete additivesLow biodegradability

Mechanism of Action

The mechanism of action of ammonium diheptylnaphthalenesulphonate is primarily based on its surfactant properties. The compound has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts, allowing it to reduce surface tension and stabilize emulsions. This property makes it effective in solubilizing hydrophobic compounds and enhancing their bioavailability. The molecular targets and pathways involved include interactions with cell membranes and proteins, leading to changes in membrane permeability and protein function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

  • Alkyl Chain Length and Branching: Ammonium diheptylnaphthalenesulphonate has linear heptyl chains, whereas ammonium 2,3-diisopropylnaphthalene-1-sulfonate (C₁₆H₂₃NO₃S) features branched isopropyl groups. Sodium methylnaphthalenesulphonate (C₁₁H₁₀O₃SNa) has a single methyl group, resulting in lower molecular weight (236.25 g/mol) and higher water solubility compared to diheptyl derivatives .
  • Counterion Effects :

    • Ammonium salts (e.g., ammonium diisopropylnaphthalenesulphonate ) generally exhibit higher solubility in polar aprotic solvents compared to potassium or sodium salts (e.g., dipotassium 7-hydroxynaphthalene-1,3-disulphonate , C₁₀H₆K₂O₇S₂) due to weaker ion-dipole interactions .
  • Functional Group Modifications: 5-Amino-1-naphthol-3-sulfonic acid (C₁₀H₉NO₄S) introduces amino and hydroxyl groups, enabling applications in dye synthesis but reducing stability under oxidative conditions compared to alkylated sulfonates .

Research Findings and Limitations

  • Synthesis Challenges : Longer alkyl chains (e.g., heptyl) require rigorous purification to remove unreacted precursors, unlike methyl or ethyl derivatives .
  • Contradictions in Data : Older studies (e.g., 1929 reports on methyl naphthalenesulphonates) lack modern analytical validation, complicating direct comparisons with recent findings .

Notes

  • Key Limitations : Direct experimental data for this compound are absent in the provided evidence; comparisons rely on structural analogs.
  • Functional Trade-offs : Longer alkyl chains improve surfactant efficiency but reduce solubility and reaction rates .
  • Regulatory Considerations : Sodium and potassium salts are more widely regulated due to industrial use, whereas ammonium derivatives may require specialized handling guidelines .

Biological Activity

Ammonium diheptylnaphthalenesulphonate is a quaternary ammonium compound (QAC) known for its surfactant properties and biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Quaternary Ammonium Compounds

Quaternary ammonium compounds, including this compound, are characterized by a positively charged nitrogen atom bonded to four organic groups. These compounds exhibit a range of biological activities, primarily due to their amphiphilic nature, which allows them to interact with both hydrophilic and hydrophobic environments. They are widely used in various applications, including disinfectants, preservatives, and agricultural chemicals .

Antimicrobial Properties

This compound demonstrates significant antimicrobial activity. The mechanism involves the disruption of microbial cell membranes through electrostatic interactions between the positively charged nitrogen and negatively charged membrane components. This leads to increased membrane permeability, leakage of cellular contents, and ultimately cell death .

Table 1: Minimum Inhibitory Concentration (MIC) Values of this compound

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

The data above illustrates the varying efficacy of this compound against different microorganisms, highlighting its potential as a biocide.

The antimicrobial action of this compound can be summarized as follows:

  • Electrostatic Attraction : The positively charged ammonium groups attract negatively charged phospholipids in microbial membranes.
  • Membrane Disruption : This interaction causes structural distortions in the membrane, leading to the formation of pores.
  • Cellular Leakage : The compromised membrane allows for the leakage of essential cellular components such as ions and nucleic acids.
  • Cell Death : The cumulative effect results in cell lysis and death due to the loss of homeostasis .

Case Studies

Several studies have investigated the biological activity of this compound in various contexts:

  • Study 1 : A study evaluated the effectiveness of this compound as a disinfectant in hospital settings. Results indicated a significant reduction in bacterial load on surfaces treated with the compound compared to untreated controls .
  • Study 2 : Another research focused on its application in agriculture as a herbicide. The compound exhibited selective toxicity towards certain weed species while showing minimal impact on crop plants, suggesting potential for use in integrated pest management strategies .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing ammonium diheptylnaphthalenesulphonate with high purity for laboratory use?

  • Methodology : Optimize alkylation and sulfonation steps using controlled stoichiometry (e.g., molar ratios of naphthalene derivatives to heptyl chains). Validate purity via HPLC with ammonium phosphate buffer (pH 7.5) as the mobile phase . Monitor byproducts using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural integrity .
  • Key Parameters : Reaction temperature (60–80°C), solvent polarity (e.g., acetonitrile-methanol mixtures ), and purification via recrystallization in cold water or diluted alcohol .

Q. How can solubility and stability of this compound be systematically evaluated under varying pH conditions?

  • Methodology : Prepare buffer solutions (e.g., ammonium phosphate buffer pH 7.5 ) and measure solubility via gravimetric analysis. Assess stability by monitoring decomposition products using UV-Vis spectroscopy at 260 nm (indicative of naphthalene ring degradation). Include control experiments in inert atmospheres to isolate pH effects .

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?

  • Methodology : Use ion chromatography (IC) for sulfonate group quantification and inductively coupled plasma mass spectrometry (ICP-MS) for trace metal detection. Cross-validate with NMR to identify organic impurities (e.g., unreacted heptyl chains) .

Advanced Research Questions

Q. How can contradictory data on the compound’s surfactant behavior in aqueous solutions be resolved?

  • Methodology : Perform dynamic light scattering (DLS) to measure critical micelle concentration (CMC) under controlled ionic strength (e.g., using ammonium hydroxide diluent ). Compare with surface tension measurements via pendant drop tensiometry. Reconcile discrepancies by isolating variables such as temperature and counterion effects (e.g., ammonium vs. sodium salts) .

Q. What computational strategies are effective for modeling the interaction of this compound with biological membranes?

  • Methodology : Employ molecular dynamics (MD) simulations using force fields parameterized for sulfonates (e.g., CHARMM or AMBER). Validate predictions with experimental data from fluorescence anisotropy assays using lipid bilayer models .

Q. How can structural defects in crystallized this compound be characterized and mitigated?

  • Methodology : Use single-crystal X-ray diffraction (as in ) to identify lattice mismatches. Optimize crystallization conditions (e.g., slow evaporation in ethanol-water mixtures) and employ thermal gravimetric analysis (TGA) to assess hydrate stability .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthesis?

  • Methodology : Apply design of experiments (DoE) to isolate critical factors (e.g., reaction time, solvent ratio). Use multivariate analysis (PCA or PLS) to correlate impurity profiles with process parameters .

Q. How should researchers handle conflicting spectroscopic data (e.g., NMR vs. IR) for functional group identification?

  • Methodology : Perform 2D NMR (COSY, HSQC) to resolve peak overlaps. Cross-reference with attenuated total reflectance Fourier-transform infrared (ATR-FTIR) spectra, focusing on sulfonate S=O stretches (1050–1200 cm⁻¹) and ammonium N-H bends .

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